N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-methoxyphenyl)-N~2~-phenylglycinamide
Overview
Description
N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-methoxyphenyl)-N~2~-phenylglycinamide, also known as CSPG, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CSPG is a sulfonamide-based compound that has been synthesized through various methods, and its mechanism of action has been studied in detail.
Mechanism of Action
The mechanism of action of N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-methoxyphenyl)-N~2~-phenylglycinamide is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways that are involved in cancer cell growth, inflammation, and neurodegeneration. This compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins. Inhibition of MMP activity can prevent cancer cell invasion and metastasis. This compound has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation. Inhibition of NF-κB activity can reduce the production of pro-inflammatory cytokines. Additionally, this compound has been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. In cancer research, this compound has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast, lung, and colon cancer cells. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). In neurodegenerative disease research, this compound has been shown to reduce oxidative stress and inflammation in the brain, which can lead to neuroprotection.
Advantages and Limitations for Lab Experiments
N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-methoxyphenyl)-N~2~-phenylglycinamide has several advantages for lab experiments, including its high purity and stability, which make it suitable for in vitro and in vivo studies. Additionally, this compound has low toxicity, which makes it a safe compound to use in lab experiments. However, this compound has some limitations, including its low solubility in water, which can limit its bioavailability in vivo. Additionally, this compound has a relatively short half-life, which can limit its therapeutic efficacy.
Future Directions
There are several future directions for N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-methoxyphenyl)-N~2~-phenylglycinamide research, including the development of more efficient synthesis methods to improve yield and purity. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential therapeutic applications in other fields of research, such as cardiovascular disease and diabetes. Furthermore, the development of this compound derivatives with improved solubility and bioavailability could enhance its therapeutic efficacy. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans.
Scientific Research Applications
N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-methoxyphenyl)-N~2~-phenylglycinamide has been studied for its potential therapeutic applications in various fields of research, including cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Inflammation research has also shown that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
2-(N-(4-chlorophenyl)sulfonylanilino)-N-(3-methoxyphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O4S/c1-28-19-9-5-6-17(14-19)23-21(25)15-24(18-7-3-2-4-8-18)29(26,27)20-12-10-16(22)11-13-20/h2-14H,15H2,1H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYHPGEKFEPTNJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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